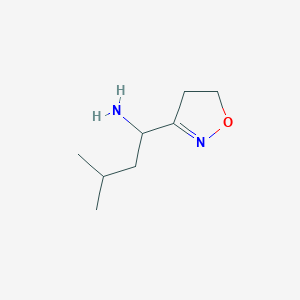
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine is a compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is typically carried out at room temperature in methanol or using excess compound as a solvent, with reaction times varying from 5 to 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, allyl alcohol, and propargyl alcohol . The reactions are typically carried out at room temperature in solvents like methanol .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl), leading to a paralytic action in target organisms . This mechanism is particularly relevant in its potential use as an antiparasitic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lotilaner: An isoxazoline compound used as an antiparasitic agent.
Fluralaner: Another isoxazoline compound with similar applications.
Afoxolaner: Used in veterinary medicine for its antiparasitic properties.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine is unique due to its specific structure and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C8H16N2O/c1-6(2)5-7(9)8-3-4-11-10-8/h6-7H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
KBTCUADIAFPHCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=NOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















